molecular formula C4H9N3O2S B2925186 N-(pyrrolidin-2-ylidene)aminosulfonamide CAS No. 716364-40-8

N-(pyrrolidin-2-ylidene)aminosulfonamide

Cat. No.: B2925186
CAS No.: 716364-40-8
M. Wt: 163.2
InChI Key: ADLAFEOYOZJSCN-UHFFFAOYSA-N
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Description

N-(pyrrolidin-2-ylidene)aminosulfonamide: is a chemical compound with the molecular formula C4H9N3O2S It is known for its unique structure, which includes a pyrrolidine ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-2-ylidene)aminosulfonamide typically involves the reaction of pyrrolidine derivatives with sulfonamide precursors. One common method is the 1,3-dipolar cycloaddition of azomethine ylides to nitrostyrenes, which results in the formation of pyrrolidin-2-ylidene derivatives . The reaction conditions often include the use of hydrogen-bond-assisted azomethine ylides and β-bromo-β-nitrostyrenes, with the reaction taking place in refluxing 1-propanol in the presence of excess triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(pyrrolidin-2-ylidene)aminosulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-(pyrrolidin-2-ylidene)aminosulfonamide has a wide range of applications in scientific research:

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential antimicrobial and antiviral properties.
  • Studied for its role in enzyme inhibition and protein binding.

Medicine:

  • Explored for its potential as a therapeutic agent in treating various diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(pyrrolidin-2-ylidene)aminosulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(pyrrolidin-2-ylidene)aminosulfonamide can be compared to other similar compounds, such as:

    Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.

    Pyrrolidinone: A lactam derivative with significant biological activity.

    Sulfonamides: A class of compounds known for their antimicrobial properties.

Uniqueness: this compound stands out due to its combined pyrrolidine and sulfonamide structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(sulfamoylamino)-3,4-dihydro-2H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2S/c5-10(8,9)7-4-2-1-3-6-4/h1-3H2,(H,6,7)(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLAFEOYOZJSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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